molecular formula C24H34O6S B157803 Rivenprost CAS No. 256382-08-8

Rivenprost

Cat. No. B157803
M. Wt: 450.6 g/mol
InChI Key: FBQUXLIJKPWCAO-AZIFJQEOSA-N
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Description

Rivenprost is a small molecule that is currently under investigation in clinical trials . It is a potent and selective agonist for the EP4 receptor . It has been used to promote EP4-mediated bone formation, prevent bone loss related to osteoporosis, drive osteoblast differentiation, and stabilize bone implants .


Molecular Structure Analysis

The molecular structure of Rivenprost is characterized by a chemical formula of C24H34O6S . The IUPAC name for Rivenprost is methyl 4-({2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-en-1-yl]-5-oxocyclopentyl]ethyl}sulfanyl)butanoate .


Physical And Chemical Properties Analysis

Rivenprost has a molecular weight of 450.59 and a chemical formula of C24H34O6S . The IUPAC name for Rivenprost is methyl 4-({2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-en-1-yl]-5-oxocyclopentyl]ethyl}sulfanyl)butanoate .

properties

IUPAC Name

methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUXLIJKPWCAO-AZIFJQEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101764
Record name Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivenprost

CAS RN

256382-08-8
Record name Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256382-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivenprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivenprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVENPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J Arcuri, A Elbaz, NA Sharif… - Journal of Ocular …, 2023 - liebertpub.com
… 2 weeks with Latanoprost, PF-04217329, or Rivenprost. The IOP was measured every 2 days and … Results: Of the tested compounds, Latanoprost and Rivenprost were the most effective …
Number of citations: 1 www.liebertpub.com
N Ohkura, K Yoshiba, N Yoshiba, Y Oda… - Journal of …, 2023 - Elsevier
Introduction Prostaglandin E 2 (PGE 2 ) exerts biological actions through its transport pathway involving intracellular synthesis, extracellular transport, and receptor binding. This study …
Number of citations: 1 www.sciencedirect.com
T Osaka - Neuroscience, 2022 - Elsevier
This study aimed to re-examine the receptor subtype that mediates the fever-producing effects of prostaglandin E 2 (PGE 2 ) in the rostral ventromedial preoptic area (rvmPOA) of the …
Number of citations: 2 www.sciencedirect.com
MC Holt, CS Ho, MI Morano… - BMC …, 2019 - bmcmolcellbiol.biomedcentral.com
… Likewise, Rivenprost was the top docked compound and is the most potent agonist within the functional activation experiment (Table 2). The model highly favors interaction between …
Number of citations: 10 bmcmolcellbiol.biomedcentral.com
A Heeney, AC Rogers, H Mohan, F Mc Dermott… - Prostaglandins & Other …, 2021 - Elsevier
… disorders(36)Other commercially available EP receptor modulators include butaprost, an EP 2 agonist, EP 3 agonists (sulprostone, misoprostol), and the EP 4 agonist rivenprost, with a …
Number of citations: 9 www.sciencedirect.com
M Zaidi, N Zaidi, L Sun - Drugs of the Future, 2007 - access.portico.org
… The EP4 agonist AE-1-329 (2) was modified to create a long-lasting analogue ONO-4819 (rivenprost) (3). While the former was osteogenic when infused continuously, the latter …
Number of citations: 2 access.portico.org
SM Huang, MY Xiong, L Liu, J Mu… - Proceedings of the …, 2023 - National Acad Sciences
… factor β-value between Rivenprost and L902688 in human or … Therefore, the Rivenprost and L902688 compound pairs … We next investigated the effects of Rivenprost and L902688 on …
Number of citations: 4 www.pnas.org
T Markovič, Ž Jakopin, MS Dolenc… - Drug discovery today, 2017 - Elsevier
… the groundwork for use of EP4-selective agonist rivenprost (ONO-4819) in a … rivenprost [67]. The novel EP4-selective agonist KAG-308 is advantageous when compared with rivenprost …
Number of citations: 155 www.sciencedirect.com
LL Mazaleuskaya, E Ricciotti - Druggable Lipid Signaling Pathways, 2020 - Springer
… the UC efficacy of rivenprost, its clinical development was terminated in 2009 (NCT00296556). A novel EP 4 agonist KAG-308 was reported to be advantageous over rivenprost due to …
Number of citations: 15 link.springer.com
JNP Smith, DM Dawson, KF Christo, AP Jogasuria… - JCI insight, 2021 - ncbi.nlm.nih.gov
… (D) Schematic depicting Rivenprost (Riv) administration in mice over the course of 5 days (9 doses). (E) Quantification of splenic cellularity and LSK numbers after 5 days’ Veh and Riv …
Number of citations: 11 www.ncbi.nlm.nih.gov

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